

Comprehensive Spectroscopic Characterization of 4-Fluoro-4'-nitrochalcone

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Compound of Interest

Compound Name: 4-Fluoro-4'-nitrochalcone

CAS No.: 102692-39-7

Cat. No.: B3399005

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Executive Summary & Molecular Context

4-Fluoro-4'-nitrochalcone represents a critical pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties. The presence of the electron-withdrawing nitro group (

) and the bioisosteric fluorine atom (

) creates a unique "push-pull" electronic system across the

-unsaturated ketone bridge.

Accurate characterization is not merely about peak assignment; it is about validating the stereochemistry (E-isomer) and the regiochemistry of the substituents. This guide provides a logic-driven workflow to distinguish this specific derivative from its isomers and synthetic by-products.

Target Molecule Specifications

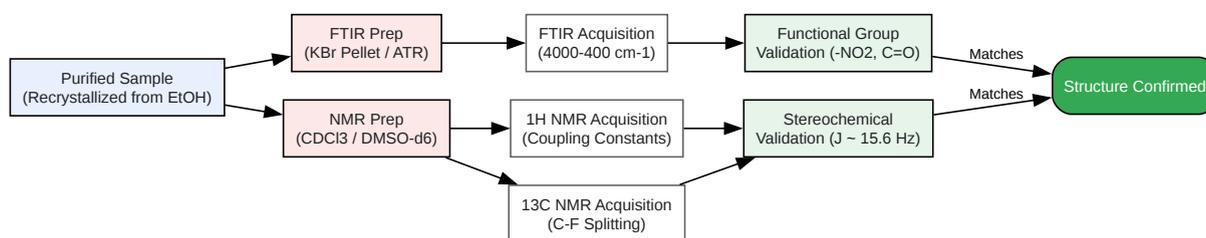
- Common Name: **4-Fluoro-4'-nitrochalcone**[\[1\]](#)
- IUPAC Name: **(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one**[\[1\]](#)
- Molecular Formula:

[1]

- Key Structural Features:
 - Ring A (Ketone side): 4-Nitrophenyl (Strongly deshielding).
 - Ring B (Aldehyde side): 4-Fluorophenyl (Spin-active nucleus).
 - Linker:
 - unsaturated carbonyl (Trans-alkene).

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.



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Figure 1: Analytical workflow ensuring cross-validation between vibrational and magnetic resonance spectroscopies.

Fourier Transform Infrared (FTIR) Analysis[2][3][4] Methodology

- Technique: KBr Pellet (preferred for resolution) or ATR (Attenuated Total Reflectance).
- Resolution:

- Scans: 32–64 scans to minimize signal-to-noise ratio.

Diagnostic Logic

The FTIR spectrum serves as the first "fingerprint" check. The key is to identify the conjugation effect on the carbonyl and the specific vibrations of the nitro and fluoro groups.

Functional Group	Frequency ()	Intensity	Mechanistic Insight
C=O[2] Stretch	1655 – 1665	Strong	Lowered from 1715 due to conjugation with the alkene and aromatic rings.
C=C Stretch	1590 – 1610	Medium	Characteristic of the -unsaturated alkene bridge.
NO (Asymmetric)	1515 – 1525	Strong	The nitro group on Ring A is highly polar, creating a dominant dipole change.
NO (Symmetric)	1340 – 1350	Strong	Paired diagnostic peak for the nitro group.
C-F Stretch	1210 – 1240	Strong	The C-F bond is extremely strong and polar, appearing in the fingerprint region.
=C-H (Vinyllic)	3050 – 3100	Weak	C-H stretching of the alkene bridge.
C=C (Aromatic)	1450 – 1600	Variable	Ring skeletal vibrations.

Critical Validation Point: If the Carbonyl peak appears

, the conjugation is disrupted (likely a synthesis failure or saturated impurity).

Nuclear Magnetic Resonance (NMR) Analysis[2][4] [6][7][8] Methodology

- Solvent:

(Chloroform-d) is standard. If solubility is poor due to the nitro group, use

.

- Internal Standard: TMS (

ppm).

- Frequency: Minimum 400 MHz recommended for clear resolution of aromatic multiplets.

H NMR: Stereochemical & Regiochemical Proof

The proton NMR provides the definitive proof of the trans (E) geometry and the location of substituents.

Proton Environment	Chemical Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Proof
H- (Alkene)	7.75 – 7.85	Doublet (d)		Definitive Trans-Isomer Marker. Deshielded by resonance with C=O.
H- (Alkene)	7.45 – 7.55	Doublet (d)		Coupled to H- . Upfield due to lack of direct resonance deshielding.
Ring A (Ortho to NO)	8.30 – 8.35	Doublet (d)		Strongly deshielded by the anisotropic and inductive effect of .
Ring A (Meta to NO)	8.10 – 8.15	Doublet (d)		Part of the AA'BB' system of the nitro-phenyl ring.
Ring B (Ortho to F)	7.10 – 7.20	Triplet/Multiplet		Split by both adjacent protons () and the fluorine nucleus ().
Ring B (Meta to F)	7.60 – 7.70	Multiplet	-	Overlaps often occur here;

complex splitting
due to long-
range F coupling.

Self-Validating Logic:

- Isomer Check: Measure the value of the alkene doublets.
 - Trans (E) isomer (Correct Product).
 - Cis (Z) isomer (Impurity/Degradation).
- Substitution Pattern: The protons ortho to the Nitro group will be the most downfield signals (highest ppm) in the aromatic region, typically

C NMR: The Fluorine Coupling Signature

Carbon-13 NMR is essential for confirming the carbon skeleton and observing the characteristic C-F coupling.

- C=O (Carbonyl):
- C-F (C-4 of Ring B): Appears as a doublet due to coupling.
 - ()
- C-NO (C-4 of Ring A):

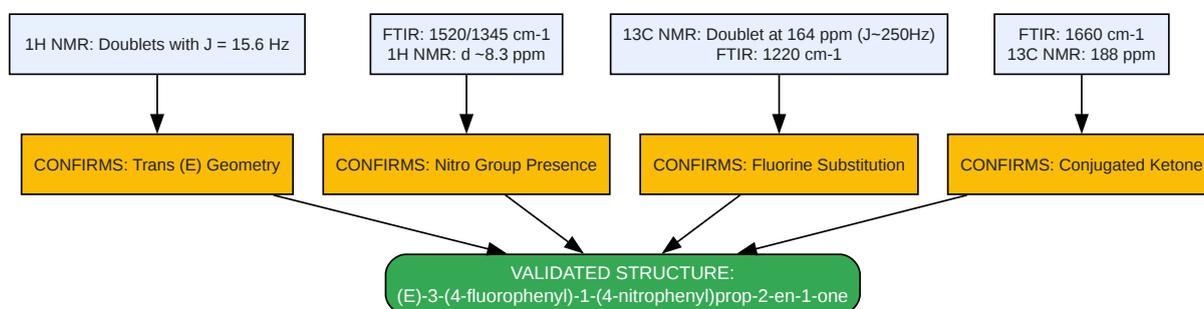
.[3]

- Alkene Carbons:

.[4]

Structural Confirmation Logic

The following logic map illustrates how the data points converge to confirm the structure of **4-Fluoro-4'-nitrochalcone**.



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Figure 2: Logic gate for structural determination.

References

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